molecular formula C6H10N4 B11770846 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine

Cat. No.: B11770846
M. Wt: 138.17 g/mol
InChI Key: HTOBFQIBDGQHOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine is an organic compound with a unique bicyclic structure. It is part of the imidazopyrazine family, known for its diverse applications in medicinal chemistry and material science. This compound is characterized by its fused ring system, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,2-diamines with α,β-unsaturated carbonyl compounds, followed by cyclization to form the imidazopyrazine core. The reaction conditions often involve the use of catalysts such as palladium or copper and may require elevated temperatures and inert atmospheres to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazopyrazine derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives with different functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazopyrazines, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine stands out due to its specific bicyclic structure, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials .

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine

InChI

InChI=1S/C6H10N4/c7-6-9-4-5-3-8-1-2-10(5)6/h4,8H,1-3H2,(H2,7,9)

InChI Key

HTOBFQIBDGQHOY-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CN=C2N)CN1

Origin of Product

United States

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